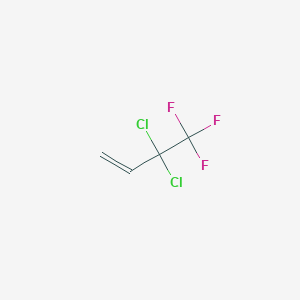

3,3-Dichloro-4,4,4-trifluorobut-1-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis pathway for 3,3-Dichloro-4,4,4-trifluorobut-1-ene involves the reaction of 3,3-Dichloro-4,4,4-trifluorobutan-1-ol with a suitable dehydrating agent to obtain the desired product. The starting materials include 3,3-Dichloro-4,4,4-trifluorobutan-1-ol and a dehydrating agent (e.g., phosphorus pentoxide, thionyl chloride, or phosphorus oxychloride), and a solvent (e.g., dichloromethane, chloroform, or toluene).Molecular Structure Analysis

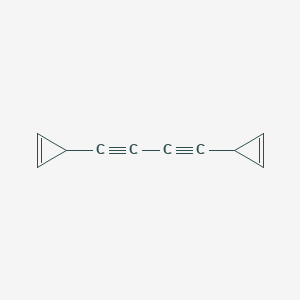

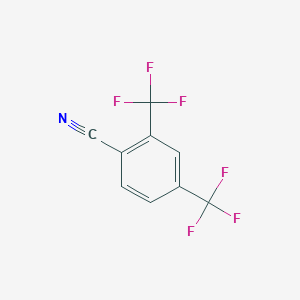

This compound contains a total of 11 bonds; 8 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .Scientific Research Applications

Organic Synthesis Applications 3,3-Dichloro-4,4,4-trifluorobut-1-ene has been utilized in organic synthesis, illustrating its role in the preparation and reactions of cyclopropenes and butenolides. For instance, cyclopropene compounds can be prepared from reactions involving dichlorocarbene with hexafluorobut-2-yne, showcasing its utility in generating cyclopropenium ions and facilitating free-radical addition of halogens and Diels–Alder reactions (Birchall et al., 1981). Additionally, the synthesis and nucleophilic reactions of 3-chloro-2-fluorobut-2-en-4-olide as a tetronic acid analogue highlight the compound's role in conjugate addition and vinylic halogen displacement, further emphasizing its significance in organic chemistry (Paleta et al., 2000).

NMR Spectroscopy Insights The compound has also been the subject of detailed NMR investigations, providing insights into its chemical structure and behavior. Studies like the one by Hinton and Jaques (1974) on 3-chloro-4-bromo-3,4,4-trifluorobutene-1 have helped elucidate all chemical shifts and coupling constants, aiding in the understanding of its molecular complexity (Hinton & Jaques, 1974).

Material Science and Polymer Chemistry In the realm of materials science, the reaction of 4,4,4-trifluorobutanethiol on Mo(110) was studied to understand the decomposition pathways and differences in chemistry due to the presence of fluorine and the length of the alkyl chain, indicating its importance in developing materials with specific chemical properties (Napier & Friend, 1996). Furthermore, the addition of difluorocarbene to poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) and the characterization of microstructures by NMR showcase its application in modifying polymers to improve material properties (Lee & Weber, 1990).

Properties

IUPAC Name |

3,3-dichloro-4,4,4-trifluorobut-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2F3/c1-2-3(5,6)4(7,8)9/h2H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYDFQPSUREAIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(F)(F)F)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371651 |

Source

|

| Record name | 3,3-dichloro-4,4,4-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175400-95-0 |

Source

|

| Record name | 3,3-dichloro-4,4,4-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-Amino-2-[(R)-oxiranyl]propanoic acid](/img/structure/B70487.png)